molecular formula C22H32F2 B153597 trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane) CAS No. 82832-58-4

trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane)

Cat. No. B153597
CAS RN: 82832-58-4
M. Wt: 334.5 g/mol
InChI Key: NZXZINXFUSKTPH-UHFFFAOYSA-N
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Description

The compound "trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane)" is a derivative of cyclohexane, which is a saturated six-membered carbon ring. The structure of this compound suggests that it contains two cyclohexane rings connected by a butyl chain, with one of the rings substituted with a 3,4-difluorophenyl group. This type of compound is of interest due to its potential applications in materials science and organic synthesis, particularly in the creation of liquid crystal materials .

Synthesis Analysis

The synthesis of cyclohexane derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired stereochemistry. For example, the synthesis of optically active cyclohexenone derivatives as chiral building blocks for substituted cyclohexane rings has been reported, which involves stereoselective reactions with organocopper reagents . Although the specific synthesis of "trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane)" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives can significantly influence their physical and chemical properties. X-ray diffraction studies have been used to determine the preferred rotational conformation of tert-butylsulfonyl-substituted cyclohexanes in the solid state . The conformational analysis is crucial for understanding the behavior of such molecules in different phases and can provide insights into the molecular structure of related compounds like the one .

Chemical Reactions Analysis

Cyclohexane derivatives can undergo various chemical reactions, including photolysis in the presence of isobutene, leading to cycloadducts with different configurations . The reactivity of such compounds can be influenced by the substituents on the cyclohexane rings, as well as by the stereochemistry of the molecule. The presence of fluorine atoms, as in the 3,4-difluorophenyl group, can also affect the chemical behavior due to the electronegativity and size of the fluorine atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives, such as transition temperatures, enthalpies, and entropies, are important for their potential applications. For instance, certain cyclohexane carboxylates with fluorinated phenyl groups have been shown to exhibit nematic liquid crystal phases, which are useful in display technologies . The stereochemistry of the molecule, particularly the cis or trans configuration, can also have a significant impact on properties like strain energy and stability .

Scientific Research Applications

Stereochemical Studies

  • Stereochemical Aspects : The study of stereochemical aspects of similar cyclohexene derivatives, such as allylic bis(trimethylsilyl)cyclohexenes, has implications for understanding the properties and behaviors of trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane). These studies often involve nuclear magnetic resonance spectra and trifluoroacetolysis to determine configurations and reaction pathways (Wickham & Kitching, 1983).

Molecular Structure and Reactivity

  • Structure and Reactivity Analysis : Research into the structural and reactive properties of tert-butyl-3 methoxycarbonyl-4 cyclohexènes provides insights into the behavior of similar compounds under various conditions, such as halogenation reactions. These studies often involve nuclear magnetic resonance (NMR) analysis (Bouteiller-Prati et al., 1983).

Conformational Analysis

  • Conformational Analysis : Investigations into the conformational analysis of tert-butylsulfonyl-substituted dioxanes and cyclohexanes, such as cis-4-tert-butyl-1-(tert-butylsulfonyl)cyclohexane, are relevant for understanding the preferred rotational conformation of similar cyclohexane derivatives in various states. X-ray diffraction studies and calculations are typically employed for this purpose (Gordillo et al., 1992).

Liquid Crystal Research

  • Liquid Crystal Materials : The synthesis and evaluation of certain liquid crystals, like those derived from trans-propyl-cyclohexyl and vinyl-cyclohexyl compounds, are indicative of the potential use of trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane) in developing new liquid crystal materials. Such research focuses on the properties like birefringence and crystallization temperatures (Weng et al., 2018).

Synthesis and Properties

  • Synthesis and Characterization : Studies on the synthesis and properties of compounds like 3,4-difluorophenyl trans-4'-substituted cyclohexane-1'-carboxylates, which exhibit nematic phases, provide insights into the potential applications of trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane) in materials science, particularly in areas requiring specific thermal and physical properties (Takatsu et al., 1984).

properties

IUPAC Name

4-[4-(4-butylcyclohexyl)cyclohexyl]-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32F2/c1-2-3-4-16-5-7-17(8-6-16)18-9-11-19(12-10-18)20-13-14-21(23)22(24)15-20/h13-19H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXZINXFUSKTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566662
Record name 1~4~-Butyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane)

CAS RN

82832-58-4
Record name 1~4~-Butyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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